N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a benzothiazole ring, a piperazine moiety, and a pyridine ring, makes it a promising candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target proteins or enzymes essential for the survival of this bacterium.
Mode of Action
This could lead to the disruption of essential biochemical processes within the bacterium, ultimately leading to its death .
Biochemical Pathways
This could include pathways involved in cell wall synthesis, protein synthesis, or energy metabolism .
Pharmacokinetics
Similar compounds have been shown to exhibit favorable pharmacokinetic profiles
Result of Action
The result of this compound’s action is likely the inhibition of growth or killing of Mycobacterium tuberculosis. By inhibiting the function of essential proteins or enzymes, the compound disrupts critical biochemical processes within the bacterium, which could lead to cell death .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or drugs. For instance, the efficacy of the compound could be reduced in acidic environments or at high temperatures. Additionally, the presence of other drugs could result in drug-drug interactions, potentially affecting the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step procedures One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazole ringThe final step involves the formation of the butanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide linkage, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)butan-1-one have similar piperazine moieties.
Pyridine Derivatives: Compounds like 2-pyridylamine and 2-pyridylmethanol contain the pyridine ring.
Uniqueness: N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is unique due to its combination of three distinct functional groups, which confer a wide range of biological activities and make it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-18(23-20-22-15-5-1-2-6-16(15)28-20)8-9-19(27)25-13-11-24(12-14-25)17-7-3-4-10-21-17/h1-7,10H,8-9,11-14H2,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZAPMKLJRTOTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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